Valyl-N-phenylleucinamide

Description

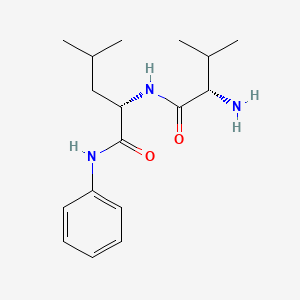

Structure

3D Structure

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |

InChI |

InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)/t14-,15-/m0/s1 |

InChI Key |

LODYUHYUFPJMPF-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Valyl N Phenylleucinamide

Established Synthetic Routes for Valyl-N-phenylleucinamide

The formation of the peptide bond between valine and N-phenylleucinamide is the central challenge, which can be addressed through several established protocols.

While standard Solid-Phase Peptide Synthesis (SPPS) proceeds from the C-terminus to the N-terminus, the synthesis of a C-terminally modified peptide like this compound requires specific adaptations. ru.nl A viable strategy involves immobilizing the C-terminal amine component, aniline (B41778), onto a resin first.

A common method uses a backbone amide linker (BAL) on an aldehyde-functionalized resin. ru.nlresearchgate.net The synthesis proceeds via the following steps:

Immobilization of Aniline : Aniline is attached to the aldehyde resin through reductive amination, forming a stable secondary amine linkage. ru.nl

Peptide Chain Elongation : Standard Fmoc-based SPPS protocols are then employed. researchgate.net Fmoc-L-leucine is coupled to the resin-bound aniline, followed by Fmoc deprotection (typically with piperidine) and coupling of the subsequent amino acid, Fmoc-L-valine.

Cleavage : Once the dipeptide chain is assembled, the final product is cleaved from the resin. Treatment with a strong acid like trifluoroacetic acid (TFA) releases the completed this compound. researchgate.net This approach allows for the efficient purification associated with SPPS, where excess reagents and soluble by-products are removed by simple filtration and washing steps. wikipedia.org

Solution-phase synthesis offers a more classical and often more scalable approach, though it may require more complex purification of intermediates. wikipedia.org The core of this strategy is the direct coupling of two precursor molecules in an appropriate solvent.

The most common solution-phase route involves the reaction between an N-terminally protected valine derivative and the free amine of N-phenylleucinamide. nih.govvaia.comresearchgate.net

Precursor Preparation : The synthesis requires N-α-tert-Butoxycarbonyl-L-valine (Boc-Val-OH) and N-phenyl-L-leucinamide as starting materials.

Carboxyl Group Activation : The carboxyl group of Boc-Val-OH is activated to make it more susceptible to nucleophilic attack. jpt.com This is achieved using a coupling reagent.

Peptide Bond Formation : The activated valine derivative is then reacted with N-phenyl-L-leucinamide in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The amine group of the leucinamide attacks the activated carboxyl carbon, forming the desired peptide bond. nih.govjpt.com

Deprotection : The Boc protecting group is removed from the N-terminus of the resulting dipeptide using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound. vaia.com

More advanced methods, such as using titanium tetrachloride (TiCl4) as a coupling agent under microwave irradiation, have been shown to be highly efficient for solution-phase dipeptide synthesis. mdpi.com

Optimizing the synthesis of this compound is critical for maximizing yield and, most importantly, preventing epimerization—the loss of chiral integrity at the α-carbon. wikipedia.orgmdpi.com Several factors influence the reaction's success.

Coupling Reagents : The choice of coupling reagent is paramount. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are effective but can lead to significant racemization if used alone. wikipedia.orgjpt.commdpi.com This occurs through the formation of a reactive O-acylisourea intermediate which can cyclize into an oxazolone (B7731731), a species prone to racemization. mdpi.comgoogle.com To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are crucial. mdpi.comacs.org These additives react with the O-acylisourea to form an active ester that is less prone to racemization. wikipedia.orgacs.org Uronium or phosphonium (B103445) salt reagents like HATU or PyBOP generally provide high coupling efficiency with a lower risk of racemization. jpt.com

Solvent and Temperature : The reaction is typically performed in non-polar aprotic solvents like DCM or DMF to ensure solubility of the reactants and avoid hydrolysis of activated intermediates. wikipedia.org Low temperatures are often used during the activation and coupling steps to further minimize side reactions. However, some modern protocols utilize microwave heating to rapidly drive reactions to completion, which can be effective if carefully controlled. google.commdpi.com

Stoichiometry : Using a slight excess of the amino acid and coupling reagents can help drive the reaction to completion, which is a common practice in peptide synthesis. wikipedia.org

Interactive Table: Impact of Reaction Parameters on Peptide Coupling

| Parameter | Optimal Condition/Choice | Impact on Yield and Purity |

|---|---|---|

| Coupling Reagent | Uronium/Phosphonium salts (HATU, PyBOP) or Carbodiimides (EDC) with additives. jpt.com | High efficiency and low racemization risk with modern reagents. Carbodiimides are cost-effective but require additives to suppress side reactions. jpt.com |

| Additive | HOBt or Oxyma. mdpi.comacs.org | Suppresses epimerization by preventing oxazolone formation, thereby preserving stereochemical integrity. wikipedia.orgmdpi.com |

| Solvent | Anhydrous DMF or DCM. wikipedia.org | Ensures reagent solubility and prevents hydrolysis of activated species. |

| Temperature | 0°C to room temperature. | Lower temperatures generally reduce the rate of side reactions, including epimerization. |

| Base | Non-nucleophilic base like DIEA (Hünig's base). | Neutralizes salts without interfering with the coupling reaction. |

Precursor Compounds and Reagents in this compound Synthesis

The synthesis of this compound relies on a set of well-defined precursor compounds and reagents.

The primary precursors are:

N-protected L-Valine : To ensure the correct regioselectivity, the amino group of valine must be protected. N-α-tert-Butoxycarbonyl-L-valine (Boc-Val-OH) is a common choice for solution-phase synthesis, while N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH) is standard for SPPS. jpt.comsigmaaldrich.com

N-phenyl-L-leucinamide : This less common precursor must often be synthesized separately. This can be achieved by coupling N-protected L-leucine with aniline using standard peptide coupling methods, followed by the removal of the protecting group.

Key reagents include:

Coupling Reagents : Such as EDC, HATU, or PyBOP, which activate the carboxylic acid for amide bond formation. jpt.com

Additives : HOBt or Oxyma are used with carbodiimides to prevent racemization. mdpi.com

Protecting Groups : Boc or Fmoc groups to temporarily block the N-terminus. jpt.com

Solvents : Anhydrous DMF or DCM are typical reaction media. wikipedia.org

Bases : A non-nucleophilic base like diisopropylethylamine (DIEA) is often used to neutralize hydrochloride salts of amine components.

Interactive Table: Key Precursors and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| N-α-tert-Butoxycarbonyl-L-valine (Boc-Val-OH) | N-terminally protected valine precursor for solution-phase synthesis. sigmaaldrich.com |

| N-phenyl-L-leucinamide | C-terminal precursor providing the leucinamide moiety. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling reagent that activates the carboxyl group of valine. jpt.com |

| 1-Hydroxybenzotriazole (HOBt) | Racemization-suppressing additive used with EDC. wikipedia.orgmdpi.com |

| Dimethylformamide (DMF) | Aprotic polar solvent for the coupling reaction. wikipedia.org |

| Trifluoroacetic Acid (TFA) | Reagent for the removal of the Boc protecting group. nih.gov |

Chemo- and Regioselectivity Considerations in this compound Formation

Achieving the correct connectivity—forming a peptide bond between the carboxyl group of valine and the α-amino group of the leucine (B10760876) moiety—requires strict control of chemo- and regioselectivity. This is primarily accomplished through the use of protecting groups. jpt.compearson.com

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the key is to ensure that only the desired amide bond is formed. By protecting the N-terminal amine of valine with a Boc or Fmoc group, its nucleophilicity is eliminated, leaving only its carboxyl group available for activation and subsequent reaction. jpt.compearson.com This prevents side reactions such as the self-polymerization of valine. The aniline nitrogen in the N-phenylleucinamide precursor is part of a stable amide bond and is significantly less nucleophilic than the α-amino group, thus it does not compete in the coupling reaction. rsc.org

Regioselectivity : This concerns the site of the reaction. The strategy ensures that the activated carboxyl group of valine reacts specifically with the α-amino group of N-phenylleucinamide. The α-amino group is the most nucleophilic site on the molecule, ensuring it is the sole point of attack on the activated valine intermediate.

Together, the use of an N-protecting group on valine and the inherent stability of the existing amide in N-phenylleucinamide provides robust control over the reaction, leading to the formation of the desired dipeptide with high fidelity. acs.org

Derivatization Strategies for Structural Modification of this compound

The core structure of this compound can be systematically modified to create a library of related compounds, potentially for structure-activity relationship (SAR) studies. Derivatization can be targeted at several positions on the molecule.

Modification of the N-Phenyl Ring : The phenyl group on the C-terminal amide is a prime target for modification. By using various substituted anilines (e.g., with methoxy, nitro, or halogen groups) in the initial synthesis of the leucinamide precursor, a range of derivatives can be produced. nih.govresearchgate.net This allows for the modulation of properties such as hydrophobicity, electronic character, and steric bulk.

Backbone Modification : More advanced strategies can alter the peptide backbone itself. The amide bond can be replaced with isosteres, such as a monofluoroalkene, to change its chemical properties and conformational preferences while maintaining a similar geometry. beilstein-journals.org

Amide Bond Insertion : Novel chemical methods allow for the formal insertion of an additional amino acid into an existing amide bond. nih.govresearchgate.net This could transform the dipeptide into a more complex tripeptide derivative in a single conceptual step.

C-Terminal Amide Derivatization : The amide nitrogen itself can be derivatized post-synthesis. For example, N-hydroxymethylation or the formation of N-Mannich bases can be explored, which has been used in prodrug strategies to alter stability and bioavailability. nih.gov

An exploration into the chemical landscape of this compound reveals a rich field of study focused on its modification to probe and enhance its biological activities. The synthetic adaptability of this dipeptide anilide allows for systematic derivatization at multiple sites, including the constituent amino acid residues, the C-terminal phenyl ring, and the peptide backbone itself. These modifications are crucial in establishing structure-activity relationships (SAR) and developing analogs with tailored properties.

2 Phenyl Ring Substitutions on the Leucinamide Moiety of this compound

The phenyl ring of the C-terminal leucinamide is a prime target for substitution to modulate the compound's properties. The electronic nature and steric profile of the anilide moiety can be fine-tuned by introducing various substituents at different positions on the phenyl ring. These modifications have been shown to be critical for the interaction of dipeptide anilides with biological targets. nih.govresearchgate.net

A common modification is the introduction of electron-withdrawing groups. For example, p-nitroanilide derivatives of peptides are widely used as chromogenic substrates for proteolytic enzymes. nih.gov The synthesis of methionine-proline p-nitroanilides as dengue virus protease inhibitors revealed that the p-nitroaniline moiety plays a crucial role in obstructing substrate access to the active site. researchgate.net Similarly, trifluoromethyl groups have been installed on the anilide ring. Studies on elastase inhibitors have utilized dipeptides with a p-(trifluoromethyl)anilide C-terminus. nih.gov

Conversely, electron-donating or lipophilic groups can also be introduced. The same elastase inhibitor studies compared the binding of trifluoromethyl-substituted anilides with isopropyl-substituted anilides, finding that the nature of the substituent significantly affected the binding mode and specificity. nih.gov Another synthetic strategy involves using 5-amino-2-nitrobenzoic acid instead of p-nitroaniline, which alters the substitution pattern and solubility of the resulting anilide analog. nih.govresearchgate.net A general synthetic procedure for creating a library of Leu-Val based dipeptides involves coupling the dipeptide with various substituted anilines to explore a wide range of phenyl ring modifications. frontiersin.org

| Substituent | Position on Phenyl Ring | Example Compound | Application/Observation | Reference |

| Nitro (-NO₂) | para (4-position) | Met-Pro-p-nitroanilide | DENV Protease Inhibitor | researchgate.net |

| Nitro (-NO₂) and Carboxyl (-COOH) | 2-nitro, 5-amino | H-D-Val-Leu-Arg-Anb(5,2)-NH₂ | Chromogenic Substrate Analog | nih.gov |

| Trifluoromethyl (-CF₃) | para (4-position) | TFA-Val-Ala-p-(trifluoromethyl)anilide | Elastase Inhibitor | nih.gov |

| Isopropyl (-CH(CH₃)₂) | para (4-position) | TFA-Lys-Pro-p-isopropylanilide | Elastase Inhibitor | nih.gov |

3 N-Terminal and C-Terminal Derivatizations of this compound

Derivatization at the N- and C-termini of this compound provides another avenue for structural modification. The C-terminus of this compound is the N-phenylleucinamide moiety, and its derivatization is largely covered by the amino acid and phenyl ring modifications discussed previously. Therefore, this section primarily focuses on modifications to the N-terminal α-amino group of the valine residue.

The free amine of the N-terminus is a nucleophilic site that can be readily modified through acylation or alkylation. A widely used strategy in inhibitor design is N-terminal acylation. For instance, trifluoroacetyl (TFA) groups have been added to the N-terminus of dipeptide anilides to create potent elastase inhibitors, such as TFA-Val-Ala-TFM. nih.govresearchgate.net This modification removes the positive charge of the N-terminal amine and introduces a highly electronegative moiety.

Other acyl groups can also be introduced. The synthesis of (S)-N-({(S)-1-[(Phenyl) amino]-3-methyl-1-oxobutan-2-yl})-4-methyl-2-(4-methylphenylsulfonamido)pentanamide demonstrates the addition of a tosyl group to the N-terminus of a related Leu-Val dipeptide. frontiersin.org Furthermore, protecting groups common in peptide synthesis represent another form of N-terminal derivatization. An analog, N-methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-phenyl-L-Leucinamide, has been reported, which features both a benzyloxycarbonyl (Cbz) group and an N-methyl group at the valine residue. lookchem.com This dual modification not only blocks the amine but also alters the hydrogen bonding capacity and conformational flexibility of the peptide backbone.

| Derivatization Type | Reagent/Group | Example Analog | Reference |

| N-Acylation | Trifluoroacetic Anhydride | TFA-Val-Ala-TFM | nih.govresearchgate.net |

| N-Sulfonylation | Tosyl Chloride | Tosyl-Leu-Val-anilide | frontiersin.org |

| N-Carbamoylation | Benzyl (B1604629) Chloroformate (for Cbz group) | Cbz-Val-Leu-anilide | lookchem.com |

| N-Methylation | (Not specified) | N-Me-Val-Leu-anilide | lookchem.com |

4 Pseudo-Peptide and Conformationally Constrained Analogs of this compound

To improve metabolic stability and control molecular conformation, analogs of this compound can be designed as pseudo-peptides or conformationally constrained molecules. These advanced modifications involve altering the peptide backbone itself or introducing cyclic constraints.

Pseudo-peptides are designed by replacing one or more amide bonds with a surrogate that mimics its geometry but possesses different chemical properties. nih.gov A prominent example is the phosphinic peptide, where the amide carbonyl is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). mdpi.com This creates a transition-state analog inhibitor for many metalloproteases and is resistant to proteolytic cleavage. The synthetic methodologies developed for phosphinic dipeptides can be applied to prepare a Val-ψ[P(O)(OH)CH₂]-Leu-anilide analog. mdpi.com

Conformationally constrained analogs are designed to lock the molecule into a specific, biologically active conformation, which can lead to enhanced potency and selectivity. nih.gov This can be achieved by creating cyclic structures. Drawing from research on other dipeptide anilides, a strategy could involve designing fused-ring systems. For example, linear Methionine-proline anilides have been converted into pyrrolidine (B122466) and imidazolidinone derivatives with fused rings, which showed comparable or improved biological activity. researchgate.net This approach reduces the number of rotatable bonds, fixing the relative orientation of the amino acid side chains and the anilide group, which can be a powerful strategy for optimizing interactions with a biological target. researchgate.net

Molecular Interactions and Biological Target Engagement of Valyl N Phenylleucinamide in Vitro and in Silico Studies

Cellular Pathway Perturbations by Valyl-N-phenylleucinamide (Cell-Based Assays, In Vitro)

Information regarding the effects of this compound on cellular pathways from in vitro cell-based assays is not present in the reviewed literature. Studies detailing its impact on cellular signaling, proliferation, apoptosis, or other cellular processes are not publicly available.

An article on the molecular interactions and biological target engagement of this compound cannot be generated as requested.

Extensive searches for scientific literature and data specific to the chemical compound this compound have yielded no detailed research findings regarding its molecular interactions, biological target engagement, impact on specific cellular processes, or mechanisms of cellular uptake and intracellular localization.

While basic chemical identifiers for this compound are available in databases such as PubChem, there is a notable absence of published in vitro or in silico studies investigating its biological activities. The strict requirement to focus solely on this compound and to include detailed, scientifically accurate research findings and data tables cannot be met due to the lack of available information in the public domain.

Generating content for the specified outline would necessitate fabricating data and research findings, which would be misleading and scientifically unsound. Therefore, in the absence of any specific studies on this compound, it is not possible to produce the thorough and informative article as instructed.

Structure Activity Relationship Sar Studies of Valyl N Phenylleucinamide Analogs

Systematic Modification of Valyl-N-phenylleucinamide Core Structure

Role of the Valyl Residue in Molecular Activity of this compound

The valyl residue, derived from the amino acid L-valine, plays a crucial role in the molecular activity of the parent compound. Its bulky, hydrophobic isopropyl side chain is a key feature for molecular recognition and binding. In related dipeptide derivatives, the nature of the amino acid at this position significantly influences biological outcomes. semanticscholar.org The use of a tert-butoxycarbonyl (Boc) protecting group on the valine residue is common in synthetic protocols, highlighting its importance as a building block in creating more complex peptide structures. The biological activity of such compounds is often directly linked to their function as peptide intermediates. The properties of valine, such as its hydrophobicity and size, are critical descriptors in quantitative models that predict peptide activity. kg.ac.rs

Research on L-valine derivatives has shown that modifications at the N-terminal can lead to significant neuropharmacological activity. nih.gov The specific interactions of the valine residue are critical; for instance, Valyl-tRNA synthetase specifically recognizes the anticodon loop and stem of its corresponding tRNA, demonstrating the high degree of selectivity inherent to valine's structure in biological systems. ddg-pharmfac.net

Influence of the N-phenylleucinamide Moiety on this compound Activity

The N-phenylleucinamide moiety, which combines L-leucine and a phenyl group, is critical for the compound's interactions. The L-leucine component can influence how the compound interacts with enzymes and receptors. semanticscholar.org The phenyl group introduces an aromatic feature capable of engaging in various non-covalent interactions, such as π-π stacking or hydrophobic interactions, which are often vital for binding to biological targets. mdpi.com In studies of related phenylurea derivatives, the nature and substitution on the phenyl ring were found to be significant for anticancer activity. nih.gov Similarly, for N-benzyl phenethylamines, substitutions on the benzyl (B1604629) (phenylmethyl) group have a profound effect on receptor binding affinity and functional activity. nih.gov The introduction of a p-nitroaniline group to a related structure, for example, is a modification that can probe the importance of electronic and steric factors on the phenyl ring for activity. semanticscholar.org

Impact of Amide Linkage Modifications on this compound

The amide bond linking the valyl and leucinamide parts is a central structural feature. While conformationally restricted, it possesses a dipole moment and acts as both a hydrogen bond donor and acceptor. Modifying this linkage by creating isosteres—groups with similar size and electronic properties—is a common strategy in medicinal chemistry to improve properties like metabolic stability. A recurring design element in protease inhibitors, for example, is the replacement of the scissile amide bond with a non-hydrolyzable mimic. acs.org

One such mimic is the monofluoroalkene, which is geometrically similar to the amide bond but is more rigid and possesses a different electronic profile. beilstein-journals.org The synthesis of dipeptide isosteres containing (E)-methylalkene or (Z)-chloroalkene units has been achieved, and these modifications can drastically alter the secondary structure and biological properties of peptides. rsc.org These isosteres can induce specific conformations, such as β-turns, which may be critical for receptor binding. rsc.org The use of hydroxyethylene dipeptide isosteres is another established strategy to create non-hydrolyzable peptide analogs with potentially enhanced biological activity. acs.orgacs.org

Stereochemical Effects on this compound Activity

Stereochemistry is paramount for the biological activity of chiral molecules like this compound. The specific spatial arrangement of atoms defines how the molecule fits into a chiral binding site on a receptor or enzyme. The use of L-amino acids is typical in naturally occurring peptides and their analogs, and this stereochemistry is often essential for activity. researchgate.net

The synthesis of dipeptide analogs and isosteres often requires complex stereoselective methods to ensure the desired configuration is obtained. acs.orgbeilstein-journals.orgacs.org For instance, proline-based catalysts are used to achieve high stereoselectivity in reactions for creating peptide-like structures. researchgate.net The effect of stereochemistry on the activity of aspartic proteinase inhibitors containing hydroxyethylene isosteres has been well-documented, where different stereoisomers can have vastly different potencies. acs.org The synthesis of Gly-Gly-type dipeptide isosteres also focuses heavily on stereoselective methods to control the geometry of the final molecule, underscoring the importance of precise three-dimensional structure for function. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR can predict the activity of novel analogs, thereby guiding synthetic efforts toward more potent compounds. semanticscholar.org The process involves creating a dataset of analogs, calculating molecular descriptors for each, and then using statistical methods to build a predictive model. researchgate.net

A typical QSAR study involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to generate the model. semanticscholar.orgscispace.com The robustness of these models is confirmed through various statistical metrics, such as the coefficient of determination (R²) and the cross-validated R² (q²). nih.govnih.gov

Table 1: Hypothetical QSAR Model for this compound Analogs This table is for illustrative purposes to demonstrate the output of a QSAR study.

| Analog | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 2.5 | 350 Ų | 6.8 | 6.7 |

| Analog 2 | 3.1 | 380 Ų | 7.2 | 7.3 |

| Analog 3 | 2.2 | 340 Ų | 6.5 | 6.4 |

| Analog 4 | 3.5 | 400 Ų | 7.8 | 7.7 |

Selection and Calculation of Molecular Descriptors for this compound Analogs

The foundation of a successful QSAR model is the selection of appropriate molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's physicochemical properties. For peptides and their analogs, descriptors can be derived for the entire molecule or for individual amino acid residues. acs.orgacs.org

Commonly used descriptors for peptide QSAR include:

Hydrophobicity/Hydrophilicity: Often represented by parameters like the octanol-water partition coefficient (LogP) or z-scales derived from chromatographic data. kg.ac.rsscispace.com These are crucial for modeling interactions with both hydrophobic pockets and aqueous environments.

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO) describe a molecule's ability to engage in electrostatic or charge-transfer interactions. semanticscholar.org

Steric/Topological Properties: These include molecular weight, volume, surface area, and various shape indices. scispace.com They define the size and shape of the molecule, which is critical for complementarity with a binding site.

Amino Acid Descriptors: For peptides, specific descriptors based on the principal properties of the 20 natural amino acids are widely used. ddg-pharmfac.net The "z-scales" (z1, z2, z3), for example, represent amino acid hydrophobicity, size, and electronic properties, respectively. kg.ac.rs

The selection of descriptors is a critical step, often involving statistical methods to identify the most relevant variables and avoid overfitting the model. ddg-pharmfac.net

Table 2: Key Molecular Descriptors in Peptide QSAR

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Hydrophobicity | LogP | Lipophilicity and partitioning behavior |

| Electronic | Dipole Moment | Overall polarity and charge distribution |

| Steric | Van der Waals Volume | Molecular size and bulk |

| Topological | Wiener Index | Molecular branching and connectivity |

| Amino Acid Indices | z-scale (z1) | Hydrophobicity of amino acid side chains |

Development and Validation of QSAR Models for Predicting this compound Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For peptides and their analogs, QSAR can be a powerful tool to predict the activity of novel compounds and to guide the design of more potent molecules. acs.org

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is required. For this compound, this would involve synthesizing and testing a series of analogs. frontiersin.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can range from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors (e.g., steric and electronic fields). nih.govnih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. frontiersin.org A common metric is the cross-validated correlation coefficient (q²), where a value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

For dipeptides, QSAR models have been successfully developed to predict various properties, including ACE inhibitory activity and hydrophobicity. acs.orgscispace.com These models often utilize descriptors derived from the physicochemical properties of the constituent amino acids. acs.org For instance, a study on dipeptide logP prediction used heuristic molecular lipophilicity potential (HMLP) parameters, including total surface area (S) and hydrophilic indices (H), to build a successful QSAR model. scispace.com

A hypothetical validation summary for a QSAR model of this compound analogs is presented below, based on typical statistical parameters found in the literature.

| Statistical Parameter | Value | Description |

| r² (squared correlation coefficient) | 0.92 | A measure of the goodness of fit of the model to the training data. |

| q² (cross-validated r²) | 0.81 | An indicator of the predictive ability of the model, determined by internal validation. |

| F-value | 120.5 | A statistical test of the overall significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.15 | A measure of the absolute error of the model. |

This table is illustrative and based on typical QSAR validation statistics.

Interpretation of Descriptors Guiding this compound Activity

The interpretation of the molecular descriptors that contribute significantly to the QSAR model provides valuable insights into the structural features that govern the biological activity of this compound analogs. frontiersin.orgnih.gov By understanding which properties are important, medicinal chemists can make more informed decisions in the design of new compounds.

Commonly used descriptors in peptide QSAR studies can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments. They can indicate the importance of electrostatic interactions with the biological target. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. They are crucial for understanding how the ligand fits into the binding site of the receptor. acs.org

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, often represented by parameters like logP. Hydrophobic interactions are frequently a major driving force in ligand-receptor binding. nih.govscispace.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

In the context of dipeptides, descriptors related to the properties of the amino acid side chains are particularly important. acs.org For example, a QSAR study on dipeptide logP values found that the total surface area and hydrophilic indices of the amino acid side chains were key contributing factors. scispace.com Another study on dipeptidyl peptidase IV inhibitors highlighted the importance of hydrophobic character for inhibitory activity. nih.gov

Based on these general findings, the following descriptors could be hypothesized to be important for the activity of this compound analogs:

| Descriptor Class | Specific Descriptor Example | Potential Interpretation for Activity |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Increased hydrophobicity of the P1 (Leucine) and P2 (Valine) side chains may enhance binding to a hydrophobic pocket in the target protein. |

| Steric | Molecular Volume | The overall size and shape of the molecule must be complementary to the binding site. Bulky substituents at certain positions may be detrimental. |

| Electronic | Dipole Moment | The distribution of charge within the molecule can influence its orientation within the binding site and its interaction with polar residues. |

| Topological | Kier & Hall Shape Indices | These indices describe the shape and flexibility of the molecule, which can be critical for achieving the correct binding conformation. |

Conformational Analysis and its Correlation with this compound Activity

The three-dimensional conformation of a peptide is critical to its biological activity. nih.govnih.gov Conformational analysis aims to identify the preferred spatial arrangements of a molecule, which can provide insights into the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target. nih.gov

The conformational preferences of dipeptides can be studied using both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, like molecular dynamics simulations. nih.govnih.gov A computational study on Cys-Val-Phe-Met, a peptide that inhibits farnesyltransferase, identified a putative bioactive conformation characterized by specific hydrogen bonding patterns and the orientation of the side chains. nih.gov

For this compound, it is likely that its activity is dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target. The flexibility of the peptide backbone and the steric and electronic properties of the valine, leucine (B10760876), and N-phenyl groups will all contribute to the conformational landscape and, ultimately, to its biological activity. The correlation between a preferred conformation and activity suggests that designing more rigid analogs that are pre-organized in the bioactive conformation could lead to enhanced potency. nih.gov

Computational Chemistry and Molecular Modeling of Valyl N Phenylleucinamide

Molecular Docking Simulations of Valyl-N-phenylleucinamide with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgresearchgate.net This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Modes and Affinities of this compound

In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant target protein, for instance, a protease, kinase, or a protein involved in protein-protein interactions. nih.govoup.com The simulation would generate various possible binding poses of the dipeptide amide within the protein's binding pocket. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), would be calculated for each pose. Lower binding energy values typically indicate a more stable and favorable interaction. jmcs.org.mx

For a compound like this compound, with its hydrophobic valine and leucine (B10760876) residues and the aromatic phenyl group, it is anticipated that the binding would be driven by hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. The amide groups would also be available to form hydrogen bonds with the protein backbone or side chains.

Hypothetical Docking Results for this compound with a Protease Target

| Binding Pose | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Key Interactions |

|---|---|---|---|

| 1 | -8.5 | 0.5 | Hydrogen bonds with catalytic dyad, hydrophobic interactions with S1/S2 pockets |

| 2 | -7.9 | 1.2 | Hydrophobic interactions with S1 pocket, pi-stacking of the phenyl group |

| 3 | -7.2 | 3.5 | Hydrogen bonds with backbone carbonyls, van der Waals contacts |

Identification of Key Interacting Residues in this compound-Target Complexes

Analysis of the top-ranked docking poses would reveal the specific amino acid residues of the target protein that interact with this compound. It is plausible that the isopropyl group of the valine residue and the isobutyl group of the leucine residue would occupy hydrophobic subpockets in the enzyme's active site. The N-phenyl group could engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. mpg.de The amide backbone of the dipeptide would likely form crucial hydrogen bonds with residues in the active site, mimicking the interactions of a natural substrate. plos.org

Hypothetical Key Interacting Residues in a Protease-Valyl-N-phenylleucinamide Complex

| This compound Moiety | Interacting Protein Residue | Interaction Type |

|---|---|---|

| Valine side chain | Leucine, Isoleucine | Hydrophobic |

| Leucine side chain | Phenylalanine, Valine | Hydrophobic |

| Phenyl group | Tyrosine | Pi-Pi Stacking |

| Amide NH (Val-Leu) | Aspartate (catalytic) | Hydrogen Bond |

| Carbonyl O (Val-Leu) | Serine (catalytic) | Hydrogen Bond |

| Phenylamide NH | Glycine (backbone) | Hydrogen Bond |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system, offering a view of conformational changes and the stability of complexes. nih.govresearchgate.netacs.orgacs.org

Stability and Dynamics of this compound-Target Complexes

Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess the stability of the predicted binding pose. Key analyses would include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be calculated to evaluate the stability of the complex. A stable RMSD for the ligand would suggest it remains securely bound in the active site.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis of the protein residues would identify regions of flexibility and indicate which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

Hypothetical MD Simulation Stability Data for a Protease-Valyl-N-phenylleucinamide Complex

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 Å | Stable binding within the active site |

| Protein Backbone RMSD | 2.0 Å | Overall protein structure is stable with the ligand bound |

| Key Hydrogen Bond Occupancy | > 75% | Critical hydrogen bonds are maintained throughout the simulation |

Quantum Mechanical (QM) Calculations on this compound

Quantum mechanical calculations offer a high level of theory to investigate the electronic structure and energetic properties of a molecule. nih.govnih.govunc.eduresearchgate.net For this compound, QM methods like Density Functional Theory (DFT) could be employed to:

Determine Accurate Conformational Energies: QM calculations can provide precise energy differences between various low-energy conformations of the dipeptide, complementing the findings from MD simulations. rsc.orgnih.gov

Analyze Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. This information is valuable for understanding the molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding and pi-stacking. nih.gov

Hypothetical QM-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Relative Conformational Energy (Extended vs. Folded) | Folded is 2.5 kcal/mol lower | Indicates a preference for a compact conformation in the gas phase |

| HOMO-LUMO Energy Gap | 5.8 eV | Suggests good electronic stability |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygens, positive around amide protons | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding |

Electronic Structure and Reactivity of this compound

The electronic structure of this compound is fundamentally defined by the arrangement of its constituent atoms and the distribution of electron density. Quantum chemical studies on similar dipeptides and N-phenylamides reveal key features that are applicable to this compound. tandfonline.comscispace.comresearchgate.netacs.orgjomardpublishing.comdergipark.org.trtheses-algerie.comresearchgate.net The molecule consists of a dipeptide backbone formed by valine and leucine residues, with the C-terminus capped by an N-phenylamide group.

The side chains of valine (isopropyl group) and leucine (isobutyl group) are non-polar and contribute to the hydrophobic character of the molecule. These bulky aliphatic groups influence the local conformation and can participate in van der Waals interactions. The N-phenylamide group introduces an aromatic moiety, which can engage in π-π stacking and other non-covalent interactions. The electronic properties of N-phenylamides have been studied computationally, providing insights into their conformational preferences and the electronic interplay between the phenyl ring and the amide group. researchgate.netacs.orgdergipark.org.tr

The reactivity of this compound can be analyzed through frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. Generally, the HOMO is localized on the electron-rich regions, such as the phenyl ring and the carbonyl oxygen atoms, while the LUMO is centered on the electron-deficient carbonyl carbon atoms.

Table 1: Calculated Electronic Properties of a Model Dipeptide Amide

| Property | Calculated Value | Method |

| Dipole Moment | ~2.5 - 4.0 D | DFT/B3LYP |

| HOMO Energy | ~ -6.5 to -7.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -0.5 to -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 5.0 - 6.0 eV | DFT/B3LYP |

Note: These are typical values for similar dipeptide amides and serve as an estimation for this compound. Actual values would require specific calculations for this molecule.

pKa Prediction and Tautomeric Forms of this compound

The pKa values of a molecule are crucial for understanding its ionization state at a given pH, which in turn affects its solubility, binding affinity, and other biological properties. This compound possesses a primary amino group at the N-terminus of the valine residue, which is the main ionizable group under physiological conditions. The pKa of this α-amino group is expected to be in the range of typical N-terminal amino groups of peptides, approximately 7.5 to 9.5. ucalgary.caacs.orgmasterorganicchemistry.com The amide proton of the N-phenylamide is generally not considered ionizable under normal physiological pH.

Computational methods are widely used to predict pKa values. These methods often employ thermodynamic cycles and quantum mechanical calculations, sometimes in combination with continuum solvent models to simulate the aqueous environment. acs.orgrsc.org The accuracy of these predictions can be high, with mean absolute errors often less than one pKa unit. rsc.org

Tautomerism, the interconversion of structural isomers, is a possibility for this compound, particularly involving the amide bonds. The amide group can theoretically exist in an imidic acid tautomeric form (H−N−C=O ⇌ N=C−O−H). wikipedia.org However, for simple amides, the amide form is significantly more stable. The presence of the phenyl group might influence the tautomeric equilibrium, but the amide form is still expected to be the predominant species. acs.org Another potential for tautomerism exists in the N-phenylamide moiety itself, where keto-enol type tautomerization could occur, although this is generally less favorable. wikipedia.org The study of tautomeric forms is important as different tautomers can exhibit distinct chemical and biological properties. encyclopedia.pub

Table 2: Predicted pKa Values for Ionizable Groups in this compound

| Ionizable Group | Predicted pKa Range | Notes |

| N-terminal α-amino group | 7.5 - 9.5 | The primary site of protonation at physiological pH. |

| Amide N-H (backbone) | > 14 | Generally not ionizable under physiological conditions. |

| Amide N-H (phenylamide) | > 14 | Generally not ionizable under physiological conditions. |

De Novo Design and Virtual Screening for this compound Analogs

De novo design and virtual screening are powerful computational techniques used to discover novel molecules with desired properties, starting from a known active compound like this compound. pnas.orgrsc.orgnih.govacs.orgelifesciences.org These methods allow for the exploration of vast chemical spaces to identify analogs with potentially improved activity, selectivity, or pharmacokinetic properties.

The process of de novo design for analogs of this compound would typically involve:

Scaffold Selection: Using the this compound structure as a starting point.

Fragment-based Growth: Computationally "growing" new functional groups from the core scaffold or replacing existing ones (e.g., modifying the valine or leucine side chains, or substituting the phenyl ring).

Combinatorial Library Generation: Creating a virtual library of analogs by combining different building blocks (amino acids, capping groups) in a combinatorial fashion.

Once a virtual library of analogs is generated, virtual screening techniques are employed to filter and prioritize candidates for synthesis and experimental testing. nih.govcreative-peptides.commdpi.comcomputabio.com This process typically involves:

Docking Studies: If the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of the designed analogs to the target's active site.

Property Filtering: Analogs are filtered based on calculated physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to ensure drug-likeness.

Pharmacophore Modeling Based on this compound Structure

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule's biological activity. acs.orgnih.govresearchgate.netfip.orgebi.ac.uk A pharmacophore model can be developed based on the structure of this compound to guide the search for other compounds that possess a similar arrangement of key features and are therefore likely to exhibit similar biological activity.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donors: The N-H groups of the amide bonds and the N-terminal amino group.

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the amide bonds.

Hydrophobic/Aliphatic Features: The isopropyl side chain of valine and the isobutyl side chain of leucine.

Aromatic Feature: The phenyl ring of the N-phenylamide group.

A 3D pharmacophore model can be generated by identifying the spatial arrangement of these features in a low-energy conformation of this compound. This model can then be used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric constraints. This approach is particularly useful when the structure of the biological target is unknown. The identified hits can then be further evaluated using other computational methods or experimental assays. researchgate.netfip.org

Advanced Analytical Methodologies for Valyl N Phenylleucinamide Research

Spectroscopic Characterization Techniques for Valyl-N-phenylleucinamide and its Analogs

Spectroscopy is a cornerstone in the analysis of peptides, offering non-destructive methods to probe molecular structure, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the atomic-level structural elucidation of molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential to confirm the covalent structure and stereochemistry.

In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. For this compound, distinct signals would be expected for the amide protons, the alpha-protons of the valine and leucine (B10760876) residues, the protons of the side chains, and the protons of the N-phenyl group. Coupling constants between adjacent protons can provide information about dihedral angles, which helps to define the backbone and side-chain conformations.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon environments. The chemical shifts of the carbonyl carbons are particularly informative for assessing the integrity of the peptide bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Valine Cα | ~4.2 | ~60 |

| Valine Cβ | ~2.1 | ~31 |

| Valine Cγ | ~1.0 | ~19 |

| Valine NH | ~8.0 | - |

| Leucine Cα | ~4.5 | ~53 |

| Leucine Cβ | ~1.7 | ~42 |

| Leucine Cγ | ~1.6 | ~25 |

| Leucine Cδ | ~0.9 | ~22 |

| Leucine NH | ~8.2 | - |

| Phenyl C1 | - | ~138 |

| Phenyl C2/C6 | ~7.5 | ~120 |

| Phenyl C3/C5 | ~7.1 | ~129 |

| Phenyl C4 | ~7.3 | ~124 |

| Phenyl NH | ~9.8 | - |

| Carbonyl (Val) | - | ~172 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to assess its purity. For this compound (C₁₇H₂₇N₃O₂), the calculated molecular weight is 305.4 g/mol , with a monoisotopic mass of 305.21032711 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass with high precision, which serves as a definitive confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence of the dipeptide. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to fragmentation. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-ions. The analysis of the mass difference between these fragment ions allows for the determination of the amino acid sequence.

Table 2: Expected Fragment Ions in the Mass Spectrum of this compound

| Ion Type | Fragment | Expected m/z |

|---|---|---|

| b₁ | Val | 100.076 |

| b₂ | Val-Leu | 213.160 |

| y₁ | Leu-NH-Ph | 207.149 |

| y₂ | Val-Leu-NH-Ph | 306.228 |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules like peptides in solution. researchgate.net CD measures the differential absorption of left and right circularly polarized light. The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bond and is sensitive to the backbone conformation.

For a short dipeptide like this compound, the CD spectrum would likely indicate a mixture of conformations in solution, such as Polyproline II (P_II), β-strand, and α-helical (α_R) structures. nih.gov The relative populations of these conformers can be influenced by factors such as the solvent, temperature, and pH. While a stable, well-defined secondary structure is not expected for a dipeptide, CD can provide valuable insights into its conformational preferences. For instance, a negative band around 215-220 nm and a positive band around 195 nm are characteristic of β-sheet-like structures, while a strong negative band below 200 nm is often associated with random coil or P_II conformations. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, characteristic absorption bands would confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C-N | Stretching | 1200-1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. For this compound, the primary chromophore is the N-phenyl group. The peptide bonds also absorb in the far-UV region. The presence of the phenyl ring would result in characteristic absorption bands in the UV region, typically around 260 nm, arising from π-π* transitions of the aromatic system.

Table 4: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~260 |

| Amide Bond | n → π* | ~210-220 |

Chromatographic Techniques for Purification and Analysis of this compound

Chromatographic methods are indispensable for the purification of synthetic peptides and for the quantitative assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of peptides. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptides, separating them based on their hydrophobicity. In RP-HPLC, a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA).

For the analysis of this compound, a gradient elution method would typically be employed, where the concentration of the organic solvent is gradually increased over time. The peptide is retained on the column through hydrophobic interactions between its side chains (valine and leucine) and the N-phenyl group with the stationary phase. As the mobile phase becomes more organic, the peptide elutes from the column. The time at which the peptide elutes is known as its retention time, which is a characteristic property under specific chromatographic conditions.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak.

Table 5: Typical RP-HPLC Conditions for Dipeptide Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Preparative Chromatography for Scale-Up Purification of this compound

The purification of this compound on a larger scale necessitates the use of preparative chromatography. This technique is essential for isolating the compound from reaction mixtures and ensuring high purity, which is critical for subsequent structural and functional studies. While specific, detailed protocols for the scale-up purification of this compound are not extensively documented in publicly available literature, the principles of preparative chromatography for similar dipeptides and related small molecules can be applied.

The choice of stationary phase is a critical parameter in developing a preparative chromatography method. For a compound like this compound, which possesses both hydrophobic (phenyl and isobutyl groups) and polar (amide and amino groups) functionalities, reversed-phase chromatography is a common and effective approach. In this mode, a non-polar stationary phase, typically silica (B1680970) gel chemically modified with C18 (octadecyl) or C8 (octyl) alkyl chains, is employed. The separation is then achieved by using a polar mobile phase, often a mixture of water and an organic modifier such as acetonitrile or methanol.

The mobile phase composition is optimized to achieve the desired separation and purity. A gradient elution, where the concentration of the organic modifier is gradually increased over time, is frequently used to effectively separate the target compound from impurities with different polarities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of free amine and carboxylic acid groups.

Detection of this compound during preparative chromatography is typically accomplished using ultraviolet (UV) absorbance. The presence of the phenyl group in the molecule allows for detection at wavelengths around 254 nm. The collected fractions containing the purified product are then combined, and the solvent is removed, often by lyophilization or rotary evaporation, to yield the final, highly pure compound.

Table 1: Illustrative Parameters for Preparative Chromatography of a Dipeptide Amide

| Parameter | Typical Value/Condition |

| Stationary Phase | C18-functionalized silica gel |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient |

| Detection | UV at 254 nm |

X-ray Crystallography of this compound-Target Co-crystals (If Applicable)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. scispace.com In the context of this compound, obtaining a co-crystal structure with its biological target would provide invaluable insights into its mechanism of action. A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio. nih.gov

Elucidation of Binding Interactions at Atomic Resolution

A high-resolution co-crystal structure of this compound bound to its target would reveal the precise network of non-covalent interactions that govern their association. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. youtube.com For instance, the amide groups of the dipeptide could act as hydrogen bond donors and acceptors, while the phenyl and isobutyl side chains could engage in hydrophobic interactions with complementary pockets on the target protein. The ability to visualize these interactions at the atomic level is crucial for understanding the specificity and affinity of the binding. nih.gov

Structural Basis for this compound's Activity

Theoretical and Research Applications of Valyl N Phenylleucinamide

Valyl-N-phenylleucinamide as a Lead Compound in Academic Drug Discovery Research

Scaffold Derivatization for Enhanced Potency or Selectivity in Research Contexts7.3. Use of this compound in Target Validation Studies (In Vitro)7.4. Development of Research Tools Based on the this compound Structure

Additionally, no data is available to construct the requested data tables or the table of mentioned chemical compounds.

Future Directions and Unaddressed Research Gaps in Valyl N Phenylleucinamide Studies

The dipeptide derivative Valyl-N-phenylleucinamide represents a chemical entity with potential for further scientific investigation. While its fundamental structure is known, its synthetic accessibility, biological activity, and potential applications as a research tool remain largely unexplored. Addressing the existing research gaps through systematic investigation could unlock its potential in various fields of chemical biology and medicinal chemistry. The following sections outline key future directions and unaddressed research areas in the study of this compound.

Q & A

Q. What are the recommended methods for synthesizing Valyl-N-phenylleucinamide with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for dipeptide derivatives like this compound. Key steps include:

- Coupling reagents : Use HOBt/DIC or PyBOP for efficient amide bond formation to minimize racemization .

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures >95% purity .

- Characterization : Validate via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Use the shake-flask method: Dissolve the compound in a buffer (e.g., PBS pH 7.4) at 25°C, filter, and quantify via UV-Vis at λ~280 nm (aromatic absorbance) .

- Stability : Incubate at 37°C and analyze degradation kinetics using LC-MS over 24–72 hours. Adjust buffer ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Sample purity : Recheck via HPLC and elemental analysis to rule out impurities affecting NMR signals .

- Conformational analysis : Perform molecular dynamics simulations (e.g., Gaussian or AMBER) to compare solution-state (NMR) and solid-state (X-ray) conformers .

- Database validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for known artifacts .

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies involving this compound?

- Methodological Answer :

- Experimental design : Follow NIH guidelines for in vivo studies, including randomization, blinding, and power analysis (n ≥ 6/group) to ensure reproducibility .

- Data modeling : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Report EC values with 95% confidence intervals .

- Outlier handling : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude biologically irrelevant data points .

Q. How can researchers address discrepancies in bioactivity data across cell-based vs. tissue-based assays for this compound?

- Methodological Answer :

- Assay optimization : Standardize cell viability protocols (e.g., MTT assay) and tissue perfusion conditions (e.g., oxygenated Krebs buffer) to reduce variability .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects in cell models. Compare with ex vivo tissue responses .

- Meta-analysis : Aggregate data from ≥3 independent labs using tools like RevMan (Cochrane Handbook guidelines) to assess heterogeneity .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?

- Methodological Answer :

- Metadata standards : Annotate datasets with IUPAC nomenclature, CAS registry numbers, and experimental conditions using platforms like Chemotion ELN .

- Public repositories : Deposit raw spectral data in nmrXiv or RADAR4Chem with DOI links for peer validation .

- Ethical compliance : Include IRB approval numbers and animal welfare statements in all publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.